(2-(4-Chlorophenyl)thiazol-4-yl)methanol

Descripción general

Descripción

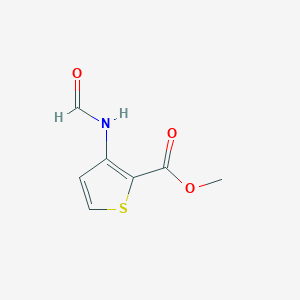

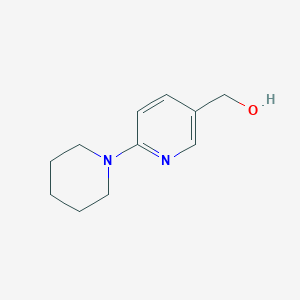

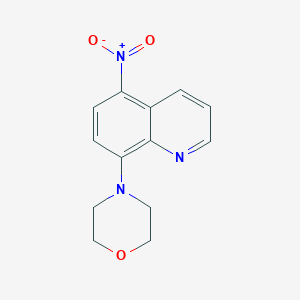

“(2-(4-Chlorophenyl)thiazol-4-yl)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.70 g/mol . The compound is characterized by the presence of a thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, attached to a chlorophenyl group and a methanol group .

Molecular Structure Analysis

The molecular structure of “(2-(4-Chlorophenyl)thiazol-4-yl)methanol” includes a thiazole ring attached to a chlorophenyl group and a methanol group . The InChI string representation of the molecule is “InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2” and the canonical SMILES string is "C1=CC(=CC=C1C2=NC(=CS2)CO)Cl" .Physical And Chemical Properties Analysis

“(2-(4-Chlorophenyl)thiazol-4-yl)methanol” has a molecular weight of 225.70 g/mol . The compound has a computed XLogP3-AA value of 2.4, indicating its relative hydrophobicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 61.4 Ų, and the molecule contains 14 heavy atoms .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel compounds including variants of thiazolyl methanone, such as (2-(4-Chlorophenyl)thiazol-4-yl)methanol, are synthesized and characterized using techniques like UV, IR, NMR, and mass spectrometry. These compounds are analyzed for their structural optimization, bonding features, and vibrational wave numbers using density functional theory (DFT) calculations (Shahana & Yardily, 2020).

Antimicrobial and Antifungal Properties

- Some derivatives of thiazole compounds have shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against strains like Candida glabrata and Candida albicans (Kubba & Rahim, 2018).

Antioxidant Properties

- Urea, thiourea, and selenourea derivatives with thiazole moieties, potentially including (2-(4-Chlorophenyl)thiazol-4-yl)methanol, have been synthesized and screened for their in vitro antioxidant activity. These compounds, particularly those with selenourea functionality and halogen groups, exhibit potent antioxidant activities (Reddy et al., 2015).

Molecular Docking and Quantum Chemical Studies

- The molecular structure, spectroscopic data, and biological effects of related thiazole compounds are studied using DFT, molecular docking, and quantum chemical calculations. These studies help in predicting the antibacterial and anticancer activities of these compounds (Viji et al., 2020).

Corrosion Inhibition

- Thiazole derivatives, including those similar to (2-(4-Chlorophenyl)thiazol-4-yl)methanol, are explored for their corrosion inhibition performances on metal surfaces, with studies involving density functional theory calculations and molecular dynamics simulations to predict their efficiency (Kaya et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .

Propiedades

IUPAC Name |

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAMZEDLVRNGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346739 | |

| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(4-Chlorophenyl)thiazol-4-yl)methanol | |

CAS RN |

36093-99-9 | |

| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)

![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)